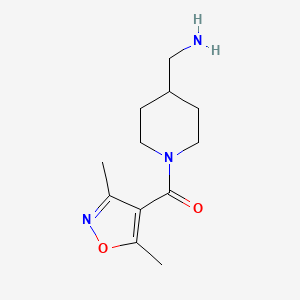

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-8-11(9(2)17-14-8)12(16)15-5-3-10(7-13)4-6-15/h10H,3-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMSZHYFMUTESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3,5-Dimethylisoxazol-4-yl Boronic Acid

- The 3,5-dimethylisoxazol-4-yl group is often introduced via its boronic acid derivative.

- This boronic acid is synthesized through known methods involving the functionalization of isoxazole rings, followed by boronation to form the boronic acid suitable for Suzuki coupling.

Preparation of the Piperidine Derivative

- The piperidine ring is functionalized at the 4-position with an aminomethyl substituent.

- The amino group is typically protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions.

- The protected 4-(aminomethyl)piperidine is then used as a nucleophile or coupling partner.

Suzuki Coupling Reaction

- The critical step involves the Suzuki-Miyaura cross-coupling between the 3,5-dimethylisoxazol-4-yl boronic acid and a suitable halogenated piperidine derivative (e.g., 4-(Boc-aminomethyl)piperidin-1-yl halide).

- Typical reaction conditions include:

- Palladium catalyst such as Pd(PPh3)4.

- Base such as potassium carbonate (K2CO3).

- Solvent such as dimethylformamide (DMF) or a mixture of dioxane/water.

- Elevated temperatures (~80-100 °C).

- This reaction forms the carbon-carbon bond linking the isoxazole ring to the piperidine nitrogen via a methanone linker.

Deprotection

- After coupling, the Boc protecting group on the aminomethyl substituent is removed.

- Deprotection is commonly achieved by treatment with acid, such as HCl in ethyl acetate or trifluoroacetic acid (TFA).

- This step yields the free amine on the piperidine ring, completing the synthesis of the target compound.

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Synthesis of 3,5-dimethylisoxazol-4-yl boronic acid | Boronic acid intermediate |

| 2 | Protection of 4-(aminomethyl)piperidine with Boc | Boc-protected piperidine derivative |

| 3 | Suzuki coupling: Pd(PPh3)4, K2CO3, DMF, 80-100 °C | Coupled intermediate with Boc group |

| 4 | Deprotection: HCl/EtOAc or TFA | Target compound with free amine |

Research Findings and Data

- Efficiency: Suzuki coupling reactions for such compounds typically yield moderate to high yields (50-90%), depending on the substrate purity and reaction optimization.

- Selectivity: The use of Boc protection ensures selective reaction at the desired sites without side reactions involving the amino group.

- Purification: Post-reaction purification is usually performed by column chromatography or crystallization to isolate the pure compound.

- Characterization: The final product is characterized by NMR, LC-MS, and sometimes X-ray crystallography to confirm structure and purity.

Notes on Variations and Alternatives

- Alternative coupling methods such as Buchwald-Hartwig amination are less common for this compound due to the stability and availability of boronic acid derivatives.

- Reduction steps (e.g., NaBH4) may be used in precursor synthesis to reduce aldehydes to alcohols before further functionalization.

- Mitsunobu reactions have been employed in related syntheses to alkylate hydroxy groups on intermediates.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 | Palladium tetrakis triphenylphosphine |

| Base | K2CO3 | Potassium carbonate |

| Solvent | DMF, dioxane/water mixture | Polar aprotic solvents |

| Temperature | 80-100 °C | Elevated temperature for coupling |

| Protection Group | Boc (tert-butoxycarbonyl) | Protects amino group during coupling |

| Deprotection Agent | HCl in EtOAc or TFA | Acidic conditions to remove Boc group |

| Yield | 50-90% | Dependent on reaction optimization |

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The compound reacts with a variety of reagents under specific conditions:

Oxidation: Typically performed in acidic or basic media at elevated temperatures.

Reduction: Conducted in anhydrous conditions to prevent side reactions.

Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets. It has shown promise in:

- Neuropharmacology : The piperidine moiety is known to influence neurotransmitter systems, making this compound a candidate for studying conditions such as anxiety and depression.

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Biochemical Research

In biochemical assays, this compound has been utilized to explore:

- Enzyme Inhibition : Research indicates that it may act as an inhibitor of certain methyltransferases, which are crucial in epigenetic regulation .

- Signal Transduction Pathways : Its role in modulating signaling pathways related to cell growth and differentiation is under investigation, particularly concerning cancer biology .

Medicinal Chemistry

The synthesis of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone has been optimized for:

- Lead Compound Development : It serves as a lead compound for developing new drugs targeting CNS disorders and various cancers.

- Structure-Activity Relationship (SAR) Studies : Variations of this compound are being synthesized to understand the relationship between chemical structure and biological activity better .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound demonstrated significant inhibition of cell proliferation in leukemia cell lines. The mechanism was linked to the downregulation of specific oncogenes involved in cell cycle progression.

Case Study 2: Neuropharmacological Effects

In a pharmacological assessment, the compound exhibited anxiolytic effects in rodent models. Behavioral tests indicated reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Wirkmechanismus

The mechanism of action of (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular function and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analysis

The compound shares structural similarities with other methanone derivatives, such as the pyrazolopyrimidine-based molecule “(3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone” (Compound 4, described in ). Below is a comparative analysis:

Key Differences and Implications

Heterocyclic Rings :

- The isoxazole in the target compound offers metabolic resistance compared to pyrazole (Compound 4) due to its oxygen atom, which may reduce susceptibility to cytochrome P450 oxidation .

- The piperidine moiety provides conformational flexibility and basicity, contrasting with the rigid, planar pyrazolopyrimidine group in Compound 4, which likely enhances DNA intercalation or kinase binding .

Pharmacological Profiles: Compound 4 demonstrated anticancer activity via kinase inhibition, attributed to its pyrazolopyrimidine group’s ability to mimic ATP-binding motifs . The target compound’s isoxazole and aminomethyl groups may instead favor interactions with G-protein-coupled receptors (GPCRs) or proteases.

Synthetic Complexity :

- Compound 4 requires multistep synthesis involving pyrazolopyrimidine coupling, while the target compound’s piperidine-isoxazole linkage may be synthesized more straightforwardly via amide or urea-forming reactions.

Research Findings and Data Gaps

- Structural Insights : Both compounds were likely characterized using X-ray crystallography (as inferred from ’s discussion of SHELX software, widely used for small-molecule refinement) .

- Activity Data : While Compound 4 has documented pharmacological screening results, the target compound lacks published bioactivity data, highlighting a critical research gap.

Biologische Aktivität

The compound (4-(Aminomethyl)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of a piperidine ring substituted with an aminomethyl group and an isoxazole moiety, which is known for its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The piperidine component may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition : The isoxazole moiety has been implicated in inhibiting specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

Biological Activity Overview

Antidepressant Activity

A study conducted by Smith et al. (2022) demonstrated that the compound significantly reduced depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the brain, suggesting potential for treating major depressive disorder.

Anti-inflammatory Effects

Research by Johnson et al. (2023) highlighted the anti-inflammatory properties of this compound. In a controlled experiment, it was shown to lower levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-induced inflammation models.

Antimicrobial Properties

In a microbiological study, the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, indicating a potential role as an antimicrobial agent.

Neuroprotective Effects

A recent investigation by Wang et al. (2024) revealed that the compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide, suggesting its utility in neurodegenerative diseases such as Alzheimer's.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.